Naloxone 3-Methyl Ether
Overview
Description
Naloxone 3-Methyl Ether is a derivative of naloxone, a well-known opioid antagonist used primarily to counteract the effects of opioid overdose. This compound retains the core structure of naloxone but features a methyl ether group at the 3-position, which can influence its pharmacological properties and interactions.
Mechanism of Action
Target of Action
3-O-Methylnaloxone, also known as Naloxone 3-Methyl Ether, primarily targets the µ-opioid receptor . The µ-opioid receptor plays a crucial role in the analgesic effects of opioids and is involved in the regulation of mood, immune response, and other physiological processes .
Mode of Action
3-O-Methylnaloxone acts as a competitive inhibitor at the µ-opioid receptor . It antagonizes the action of opioids, reversing their effects .
Biochemical Pathways
Naloxone acts by competitively displacing opioid agonists at the µ-opioid receptor . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the µ-opioid receptor .
Pharmacokinetics
Naloxone, a similar compound, is rapidly eliminated with a half-life of 60-120 minutes due to high clearance . It is primarily administered intravenously, intramuscularly, and intranasally . The nasal bioavailability of naloxone is about 50%, and its uptake is likely slower than intramuscular administration .
Result of Action
Naloxone is known to reverse the effects of opioids, including respiratory depression, sedation, and hypotension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone 3-Methyl Ether typically involves the methylation of naloxone. One common method is the reaction of naloxone with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naloxone 3-Methyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Naloxone 3-Methyl Ether is used as a reference compound in studies involving opioid receptor interactions. Its unique structure allows researchers to investigate the effects of structural modifications on receptor binding and activity.
Biology
In biological research, this compound is used to study the mechanisms of opioid receptor antagonism. It helps in understanding how structural changes influence the binding affinity and efficacy of opioid antagonists.
Medicine
Medically, this compound is explored for its potential use in treating opioid overdose and addiction. Its modified structure may offer advantages in terms of potency, duration of action, or reduced side effects compared to naloxone.
Industry
In the pharmaceutical industry, this compound is used in the development of new opioid antagonists. It serves as a lead compound for designing drugs with improved therapeutic profiles.
Comparison with Similar Compounds
Similar Compounds
Naloxone: The parent compound, widely used as an opioid antagonist.
Naltrexone: Another opioid antagonist with a longer duration of action.
Methylnaltrexone: A derivative used to treat opioid-induced constipation without affecting analgesia.
Uniqueness
Naloxone 3-Methyl Ether is unique due to its methyl ether group at the 3-position, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in receptor binding affinity, duration of action, and side effect profile compared to similar compounds.
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVPTPGFVKXIRF-XFWGSAIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70866-64-7 | |
Record name | Naloxone 3-methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070866647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NALOXONE 3-METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7994IRS7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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